2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-
Overview
Description
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is a synthetic compound belonging to the pyrazolone family. Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, and antioxidant properties .
Mechanism of Action
Target of Action
The primary target of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-, also known as 5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one, is free radicals . This compound acts as a potent antioxidant agent against lipid peroxidation .
Mode of Action
The compound interacts with its targets by scavenging free radicals . It inhibits lipid peroxidation, a process that can lead to cell damage . The structure–activity relationship of the compound indicates that lipophilic substituents are essential to show its lipid peroxidation-inhibitory activity .
Biochemical Pathways
The compound affects the biochemical pathway of lipid peroxidation . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This compound, acting as a free radical scavenger, can prevent this damage .
Pharmacokinetics
In vivo studies have shown that the compound exhibits brain-protective activity in a transient ischemia model , suggesting that it can cross the blood-brain barrier and exert its effects in the brain.
Result of Action
The result of the compound’s action is the protection of cells from damage caused by free radicals . By scavenging free radicals and inhibiting lipid peroxidation, the compound can prevent cell damage, particularly in the context of ischemic brain damage .
Biochemical Analysis
Biochemical Properties
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- plays a crucial role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid peroxidation by scavenging free radicals, thus protecting cellular membranes from oxidative damage . The compound interacts with enzymes such as lipoxygenases and cyclooxygenases, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it binds to proteins involved in oxidative stress responses, enhancing their stability and function.
Cellular Effects
The effects of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and increased expression of detoxifying enzymes . This activation helps in mitigating oxidative stress and promoting cell survival. Furthermore, it affects mitochondrial function by preserving mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS), thereby enhancing cellular energy metabolism .
Molecular Mechanism
At the molecular level, 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For example, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, the compound modulates gene expression by interacting with transcription factors such as Nrf2, leading to the activation of antioxidant response elements and the expression of genes involved in detoxification and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antioxidant properties over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s protective effects on cellular function are sustained over time, with minimal adverse effects observed.
Dosage Effects in Animal Models
The effects of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At high doses, some adverse effects such as gastrointestinal disturbances and mild hepatotoxicity have been reported . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 oxidases . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites, impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound is known to accumulate in tissues with high oxidative stress, such as the liver and brain, where it exerts its protective effects . Its localization within specific cellular compartments is influenced by its lipophilicity and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress responses . Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy in mitigating oxidative damage and preserving cellular function .
Preparation Methods
The synthesis of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature. The product is then purified by recrystallization .
Chemical Reactions Analysis
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- has several scientific research applications:
Comparison with Similar Compounds
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- can be compared with other pyrazolone derivatives such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its neuroprotective properties and used in the treatment of ischemic stroke.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds have shown significant antioxidant and anticancer activities.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Used as a reagent in various analytical techniques.
The uniqueness of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNILDNQGLCOHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922838 | |
Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-16-4 | |
Record name | 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 119-16-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 119-16-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.911 | |
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